molecular formula C23H18ClN3O4S B2872843 (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide CAS No. 866348-01-8

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2872843
CAS No.: 866348-01-8
M. Wt: 467.92
InChI Key: AYMYQEKFXIMSLK-RWEWTDSWSA-N
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Description

The compound “(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide” is a chromene-derived sulfonamide featuring a Z-configuration imino linkage. Its structure integrates a 4-chlorobenzenesulfonamido group, a 4-methylphenylcarboxamide moiety, and a chromene core. Sulfonamides are pharmacologically significant due to their antibacterial, antifungal, and enzyme-inhibitory properties . The N-(4-methylphenyl) group contributes steric bulk and lipophilicity, which may affect solubility and membrane permeability. Chromene derivatives are known for their planar aromatic systems, enabling π-π interactions critical for crystallinity and molecular stacking .

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-15-6-10-18(11-7-15)25-22(28)20-14-16-4-2-3-5-21(16)31-23(20)26-27-32(29,30)19-12-8-17(24)9-13-19/h2-14,27H,1H3,(H,25,28)/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMYQEKFXIMSLK-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the sulfonylhydrazinylidene group: This step involves the reaction of the chromene derivative with a sulfonylhydrazine compound under acidic or basic conditions.

    Coupling with the 4-chlorophenyl group: This can be done using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to larger volumes.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The sulfonylhydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The chromene core may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Substituents (R1, R2) Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR)
Target Compound C23H19ClN4O3S 490.94 R1 = 4-Cl, R2 = 4-Me N/A N/A N/A
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]ethanamide (13a) C16H15N5O3S 357.38 R1 = H, R2 = 4-Me 288 94 IR: 2214 cm⁻¹ (C≡N), 1664 cm⁻¹ (C=O)
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methoxyphenyl)hydrazinylidene]ethanamide (13b) C16H15N5O4S 373.38 R1 = OMe, R2 = H 274 95 IR: 2212 cm⁻¹ (C≡N), 1662 cm⁻¹ (C=O)
(Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide C21H20N2O4 364.39 R1 = OEt, R2 = 4-Me N/A N/A NMR: δ 2.30 (s, CH3), 7.20–7.92 (ArH)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro group in the target compound contrasts with the methoxy (13b) and ethoxy () groups in analogues. Chloro substituents increase molecular polarity and may enhance binding to hydrophobic enzyme pockets, while methoxy/ethoxy groups improve solubility .
  • Melting Points: Compounds with electron-withdrawing groups (e.g., 13a, 288°C) exhibit higher melting points than those with electron-donating groups (e.g., 13b, 274°C), likely due to stronger intermolecular forces .
  • Spectral Trends: The C≡N stretch in IR (~2210–2214 cm⁻¹) and aromatic proton signals in NMR (δ 7.2–7.9) are consistent across sulfonamide-chromene hybrids, confirming structural integrity .
Challenges and Limitations
  • Solubility: Chromene derivatives often exhibit low aqueous solubility (e.g., compound 3 in ), necessitating formulation strategies like salt formation or nanoencapsulation.
  • Synthetic Complexity: Introducing multiple substituents (e.g., 4-chloro, 4-methyl) requires stringent control to avoid side reactions, as seen in the multi-step synthesis of benzodiazepinones .

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